![molecular formula C17H24F2N6O B11932914 (3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)

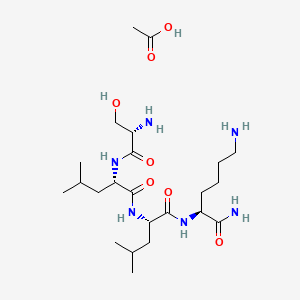

(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone is a potent and selective dipeptidyl peptidase IV (DPP-4) inhibitor. This compound has shown promise in the treatment of type 2 diabetes due to its ability to regulate blood glucose levels by inhibiting the DPP-4 enzyme .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone involves multiple steps, including the formation of the pyrrolidine and piperazine rings, followed by their functionalization and coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) are employed to monitor and purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone undergoes various chemical reactions, including:

Oxidation: Hydroxylation at the 5′ position of the pyrimidine ring.

Reduction: Amide hydrolysis.

Substitution: N-dealkylation at the piperazine nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include cytochrome P450 isoforms (CYP2D6 and CYP3A4) for hydroxylation, and specific conditions such as controlled pH and temperature to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, dealkylated compounds, and hydrolyzed amides .

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a model molecule to study enzyme inhibition and reaction mechanisms. Its selective inhibition of DPP-4 makes it a valuable tool for understanding enzyme-substrate interactions .

Biology

In biological research, (3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone is used to study cellular processes regulated by DPP-4, including glucose metabolism and immune responses .

Medicine

Medically, this compound has been investigated for its potential to treat type 2 diabetes by regulating blood glucose levels. It has shown efficacy in preclinical studies and has progressed to phase 3 clinical trials .

Industry

In the pharmaceutical industry, this compound is used in the development of new antidiabetic drugs. Its high oral bioavailability and low plasma protein binding make it an attractive candidate for drug development .

Mécanisme D'action

The compound exerts its effects by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones. By inhibiting DPP-4, the compound increases the levels of active incretin hormones, leading to improved insulin secretion and reduced glucagon release. This results in better regulation of blood glucose levels .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sitagliptin

- Saxagliptin

- Linagliptin

Uniqueness

Compared to similar compounds, (3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone exhibits higher selectivity and potency as a DPP-4 inhibitor. Its unique chemical structure allows for better oral bioavailability and lower plasma protein binding, making it a promising candidate for the treatment of type 2 diabetes .

Propriétés

Formule moléculaire |

C17H24F2N6O |

|---|---|

Poids moléculaire |

366.4 g/mol |

Nom IUPAC |

(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone |

InChI |

InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m1/s1 |

Clé InChI |

QWEWGXUTRTXFRF-ZIAGYGMSSA-N |

SMILES isomérique |

C1CN(CC1(F)F)C(=O)[C@H]2C[C@H](CN2)N3CCN(CC3)C4=NC=CC=N4 |

SMILES canonique |

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B11932836.png)

![(S,E)-3-(4-(benzyloxy)phenyl)-2-(3-(4'-chloro-[1,1'-biphenyl]-4-yl)acrylamido)propanoic acid](/img/structure/B11932853.png)

![(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide](/img/structure/B11932877.png)

![(s)-(1s,3s,5s,6r)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11932895.png)

![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)

![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)